molecular formula C20H21ClN2O3 B6645646 1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(4-chlorophenyl)ethanone

1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(4-chlorophenyl)ethanone

Cat. No. B6645646
M. Wt: 372.8 g/mol
InChI Key: QNYYOVUUUBQLAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(4-chlorophenyl)ethanone, also known as MDBP, is a synthetic compound that belongs to the class of cathinones. Cathinones are a type of amphetamine that act as central nervous system stimulants. MDBP was first synthesized in 1993 and has since been used in scientific research to study its effects on the brain and behavior.

Mechanism of Action

1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(4-chlorophenyl)ethanone acts by inhibiting the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain. This can lead to increased feelings of euphoria and stimulation, as well as increased heart rate and blood pressure. 1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(4-chlorophenyl)ethanone also acts as a serotonin reuptake inhibitor, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(4-chlorophenyl)ethanone has been shown to have a number of biochemical and physiological effects. Studies have shown that it increases dopamine and norepinephrine levels in the brain, which can lead to increased feelings of euphoria and stimulation. 1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(4-chlorophenyl)ethanone also increases heart rate and blood pressure, which can be dangerous in some individuals. Additionally, 1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(4-chlorophenyl)ethanone has been shown to have neurotoxic effects in animal studies, which may have implications for human use.

Advantages and Limitations for Lab Experiments

1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(4-chlorophenyl)ethanone has a number of advantages and limitations for use in lab experiments. One advantage is that it is a synthetic compound, which means it can be easily synthesized and purified for use in experiments. Additionally, its psychoactive effects make it useful for studying the effects of dopamine and norepinephrine on behavior. However, its neurotoxic effects and potential for harm to human subjects make it a limited choice for use in experiments.

Future Directions

There are a number of future directions for research on 1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(4-chlorophenyl)ethanone. One area of study could be its potential as a treatment for depression or other mood disorders. Additionally, further research could be done on its neurotoxic effects and potential for harm to human subjects. Finally, research could be done to develop safer and more effective alternatives to 1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(4-chlorophenyl)ethanone for use in scientific research.

Synthesis Methods

1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(4-chlorophenyl)ethanone can be synthesized using a variety of methods, including the Friedel-Crafts acylation reaction and the Mannich reaction. In the Friedel-Crafts acylation reaction, benzene is reacted with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to produce 4-acetylbenzene. This intermediate is then reacted with piperazine and 4-chlorobenzophenone to produce 1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(4-chlorophenyl)ethanone. In the Mannich reaction, benzaldehyde, piperazine, and 4-chlorobenzophenone are reacted together in the presence of formaldehyde to produce 1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(4-chlorophenyl)ethanone.

Scientific Research Applications

1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(4-chlorophenyl)ethanone has been used in scientific research to study its effects on the brain and behavior. Studies have shown that 1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(4-chlorophenyl)ethanone acts as a dopamine and norepinephrine reuptake inhibitor, meaning it increases the levels of these neurotransmitters in the brain. This can lead to increased feelings of euphoria and stimulation, as well as increased heart rate and blood pressure.

properties

IUPAC Name

1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(4-chlorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O3/c21-17-4-1-15(2-5-17)12-20(24)23-9-7-22(8-10-23)13-16-3-6-18-19(11-16)26-14-25-18/h1-6,11H,7-10,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNYYOVUUUBQLAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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